N-cyclopentyl-6-methylpyrazin-2-amine
Description
N-cyclopentyl-6-methylpyrazin-2-amine is a pyrazine derivative featuring a cyclopentyl group attached to the pyrazine ring’s amine and a methyl substituent at the 6-position. Pyrazines are nitrogen-containing heterocycles widely explored in medicinal chemistry for their bioactivity, particularly as kinase inhibitors, anti-inflammatory agents, or intermediates in drug synthesis . The cyclopentyl group enhances lipophilicity, which may improve membrane permeability, while the methyl substituent modulates electronic and steric properties.
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
N-cyclopentyl-6-methylpyrazin-2-amine |
InChI |
InChI=1S/C10H15N3/c1-8-6-11-7-10(12-8)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,12,13) |
InChI Key |
QVMWZFODLDWIJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)NC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-6-methylpyrazin-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopentylamine with 2,6-dimethylpyrazine in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-6-methylpyrazin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopentyl-6-methylpyrazin-2-one, while reduction can produce this compound derivatives with different functional groups.
Scientific Research Applications
N-cyclopentyl-6-methylpyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-6-methylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Structural Analogues
6-Chloro-N-cyclopentylpyrazin-2-amine (C₉H₁₃ClN₃)
- Key Differences : Chlorine replaces the methyl group at the 6-position.
- This compound was synthesized with a 36% yield via a room-temperature reaction involving 2,6-dichloropyrazine and cyclopentylamine .
- Spectroscopy : ^1H-NMR signals at δ 7.76 (pyrazine protons) and δ 4.74 (broad amine) highlight electronic effects of the chlorine substituent .
6-Chloro-N-cyclohexyl-N-methylpyrazin-2-amine (C₁₁H₁₆ClN₃)
- Key Differences : Cyclohexyl (vs. cyclopentyl) and an additional N-methyl group.
- The N-methyl group eliminates hydrogen-bonding capacity, which may affect target binding .
2-Amino-6-methylpyrazine (C₅H₇N₃)
- Key Differences : Lacks the cyclopentyl group, retaining only the methyl and amine substituents.
- Impact : Simpler structure with lower molecular weight (109.13 g/mol) and higher hydrophilicity. This compound serves as a foundational scaffold for studying substituent effects .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | Water Solubility* |
|---|---|---|---|---|
| N-cyclopentyl-6-methylpyrazin-2-amine | C₁₀H₁₆N₃ | 178.25 | ~2.5 | Low |
| 6-Chloro-N-cyclopentylpyrazin-2-amine | C₉H₁₃ClN₃ | 198.67 | ~3.0 | Very Low |
| 6-Chloro-N-cyclohexyl-N-methylpyrazin-2-amine | C₁₁H₁₆ClN₃ | 225.72 | ~3.8 | Insoluble |
| 2-Amino-6-methylpyrazine | C₅H₇N₃ | 109.13 | ~0.5 | Moderate |
*logP and solubility estimates based on substituent contributions.
Spectroscopic Comparison
*Hypothetical shifts inferred from analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
